molecular formula C15H11NO2 B094306 Viridicatin CAS No. 129-24-8

Viridicatin

Cat. No. B094306
CAS RN: 129-24-8
M. Wt: 237.25 g/mol
InChI Key: QSRVMXWVVMILDI-UHFFFAOYSA-N
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Description

Viridicatin Description

Viridicatin alkaloids are a group of natural products known for their unique core scaffold and biological activities. These compounds, including viridicatumtoxins and viridicatol, are typically isolated from fungal sources and have been the subject of various synthetic and analytical studies due to their potential as therapeutic agents. Viridicatumtoxins, for instance, are a rare class of tetracycline-like mycotoxins that have shown exceptional growth inhibitory activity against drug-resistant bacteria such as vancomycin-resistant Enterococci . Viridicatol, another compound in this class, has been identified as a quinoline alkaloid with anti-allergic properties, capable of alleviating anaphylaxis and repairing the intestinal barrier in mice by suppressing mast cell activation .

Synthesis Analysis

The synthesis of viridicatin alkaloids has been a significant focus of research due to their complex structures and promising biological activities. Studies have described various synthetic approaches to construct the viridin core structure, which is a common feature of viridicatin alkaloids. These methods include Diels-Alder/retro-Diels-Alder reactions, vinylogous Mukaiyama aldol-type reactions , and asymmetric aldol reactions . Additionally, enantioselective syntheses have been developed for (-)-viridin and (-)-viridiol, employing intramolecular Heck reactions to set absolute stereochemistry . The total synthesis of viridicatumtoxin B has also been achieved, providing a basis for structural revisions and the development of analogues with potential antibacterial properties . Furthermore, asymmetric alkylation of anthrones has been utilized to synthesize enantiopure (-)- and (+)-viridicatumtoxins B, leading to the discovery of potent analogues .

Molecular Structure Analysis

The molecular structures of viridicatin alkaloids have been elucidated through various spectroscopic techniques and X-ray diffraction analysis. For example, the structure of viridicatol was unambiguously established by X-ray diffraction, confirming its identity as a quinoline alkaloid . The absolute configurations of viridicatumtoxins have been reassigned or assigned through comprehensive spectroscopic and chemical analysis, highlighting the acid-stable antibiotic scaffold characteristic of these compounds .

Chemical Reactions Analysis

Viridicatin alkaloids undergo a range of chemical reactions that are crucial for their synthesis and diversification. The regioselective ring expansion of isatins with in situ generated α-aryldiazomethanes has been described as a novel, efficient, and metal-free method for constructing viridicatin alkaloids . This approach has been applied to synthesize naturally occurring viridicatin, viridicatol, and their derivatives. Additionally, the incorporation of viridicatin alkaloid-like scaffolds into DNA-encoded chemical libraries has been explored, demonstrating the potential of these compounds in drug discovery .

Physical and Chemical Properties Analysis

The physical and chemical properties of viridicatin alkaloids are closely related to their biological activities. Viridicatumtoxins have been investigated for their antibacterial mechanism of action, revealing that they exert their effects through binding to undecaprenyl pyrophosphate synthase (UPPS), an essential enzyme in bacterial cell wall synthesis . The stability of the tetracycline-like scaffold under acidic conditions and the ability to inhibit drug-resistant bacteria are notable chemical properties of these compounds . The anti-allergic effects of viridicatol, including the suppression of mast cell activation and the repair of the intestinal barrier, are also significant properties that contribute to its therapeutic potential .

Scientific Research Applications

Field

This application falls under the field of Organic & Biomolecular Chemistry .

Application Summary

Viridicatin alkaloids have attracted great interest due to their unique core scaffold. They have potential applications in DNA-encoded chemical libraries that would facilitate drug discovery .

Methods of Application

An efficient on-DNA synthesis of viridicatin alkaloid-like scaffolds from isatins and DNA-tagged aldehydes was described. This reaction provided the corresponding DNA-conjugated viridicatin alkaloid-like products in moderate-to-excellent conversion yields .

Results or Outcomes

The DNA compatibility validated by enzymatic ligation and qPCR evaluation exhibited the feasible utility of this methodology in DEL synthesis .

Alleviating Anaphylaxis and Repairing the Intestinal Barrier

Field

This application is in the field of Marine Drugs .

Application Summary

Viridicatol, a quinoline alkaloid isolated from the deep-sea-derived fungus Penicillium griseofulvum, has been found to alleviate anaphylaxis and repair the intestinal barrier in mice by suppressing mast cell activation .

Methods of Application

A mouse model of ovalbumin-induced food allergy and the rat basophil leukemia (RBL)-2H3 cell model were established to explore the anti-allergic properties of viridicatol .

Results or Outcomes

Viridicatol was found to alleviate allergy symptoms, decrease the levels of specific immunoglobulin E, mast cell protease-1, histamine, and tumor necrosis factor-α, and promote the production of interleukin-10 in the serum. It also downregulated the population of B cells and mast cells, as well as upregulated the population of regulatory T cells in the spleen .

Inhibition of MMP-2 and MMP-9 in HT1080 Cells

Field

This application is in the field of Medicinal Chemistry Research .

Application Summary

Viridicatol and viridicatin, isolated from a shark-gill-derived fungus Penicillium polonicum AP2T1, have been found to act as inhibitors of MMP-2 and MMP-9 in HT1080 cells .

Methods of Application

The methods of application or experimental procedures for this application are not explicitly mentioned in the search results .

Results or Outcomes

The results or outcomes obtained from this application are not explicitly mentioned in the search results .

MMP-2 and MMP-9 Inhibitors in HT1080 Cells

Field

This application is in the field of Medicinal Chemistry Research .

Application Summary

Viridicatol and viridicatin, isolated from a shark-gill-derived fungus Penicillium polonicum AP2T1, have been found to act as inhibitors of MMP-2 and MMP-9 in HT1080 cells .

Methods of Application

The methods of application or experimental procedures for this application are not explicitly mentioned in the search results .

Results or Outcomes

The results or outcomes obtained from this application are not explicitly mentioned in the search results .

Safety And Hazards

Safety data sheets suggest that appropriate safety measures such as wearing safety glasses and compatible chemical-resistant gloves should be taken while handling Viridicatin . It is not intended for human or veterinary use .

Future Directions

The potential application of viridicatin in DNA-encoded chemical libraries could facilitate drug discovery . The efficient on-DNA synthesis of viridicatin alkaloid-like scaffolds from isatins and DNA-tagged aldehydes is a promising approach in focused natural product-like encoded library construction .

properties

IUPAC Name

3-hydroxy-4-phenyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c17-14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)16-15(14)18/h1-9,17H,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSRVMXWVVMILDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10156022
Record name Viridicatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10156022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Viridicatin

CAS RN

129-24-8
Record name Viridicatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Viridicatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Viridicatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10156022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VIRIDICATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45493KS618
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
739
Citations
VA Mamedov, VL Mamedova, ZW Qu… - The Journal of …, 2021 - ACS Publications
… alkaloids such as viridicatin, viridicatol, substituted 3-O-methyl viridicatin, and its derivatives. The utility of this method was demonstrated by a synthesis of viridicatin in a high yield. …
Number of citations: 6 pubs.acs.org
N Ishikawa, H Tanaka, F Koyama… - Angewandte Chemie …, 2014 - Wiley Online Library
… Thus, it is of interest to identify viridicatin‐forming enzymes and … viridicatin scaffold to yield 4′‐methoxyviridicatin. The finding provides new insight into the biosynthesis of the viridicatin …
Number of citations: 106 onlinelibrary.wiley.com
X Fang, H Liao, X Fan, Y Wang, H Wang… - Organic & …, 2023 - pubs.rsc.org
Viridicatin alkaloids as natural products have attracted great … on-DNA synthesis of viridicatin alkaloid-like scaffolds from … the corresponding DNA-conjugated viridicatin alkaloid-like …
Number of citations: 1 pubs.rsc.org
M McCamish, JD White - Organic Mass Spectrometry, 1970 - Wiley Online Library
… It has been asserted that the resulting peak at m/e 237 corresponds to the molecular ion of viridicatin (111)2 and, since I is known to yield I11 under pyrolytic,2s4 as well as hydrolytic5 …
Number of citations: 12 onlinelibrary.wiley.com
HW Smith, H Rapoport - Journal of the American Chemical …, 1969 - ACS Publications
… to viridicatin had been effected in solution, an early observation in our work that the melting point of isocyclopenin13 was often that of viridicatin … -200 to yieldquantitatively viridicatin and …
Number of citations: 24 pubs.acs.org
Y Kobayashi, T Harayama - Organic Letters, 2009 - ACS Publications
The efficient synthesis of 3-hydroxy-4-arylquinolin-2(1H)-ones through one-pot Knoevenagel condensation/epoxidation of cyanoacetanilides followed by decyanative epoxide−arene …
Number of citations: 95 pubs.acs.org
Y Tangella, KL Manasa, NH Krishna, B Sridhar… - Organic …, 2018 - ACS Publications
… for the construction of viridicatin alkaloids has been described … viridicatin, viridicatol, and substituted 3-O-methyl viridicatin … as viridicatin, viridicatol, substituted 3-O-methyl viridicatin, and …
Number of citations: 38 pubs.acs.org
KG Cunningham, GG Freeman - Biochemical Journal, 1953 - ncbi.nlm.nih.gov
… Furthermore, treatment of viridicatin with dilute or concentrated aqueous sodium hydroxide solution yielded a monosodium salt, which was reconverted to viridicatin by the …
Number of citations: 78 www.ncbi.nlm.nih.gov
M Taniguchi, Y Satomura - Agricultural and Biological …, 1970 - academic.oup.com
… as viridicatin, 3-hydroxy-4-phenylcarbostyril. To study the physiological and structural function of viridicatin, 3-(4-phenylcarbostyriloxy) acetic acid was synthesized from viridicatin and …
Number of citations: 27 academic.oup.com
J Framm, L Nover, AE Azzouny… - European Journal of …, 1973 - Wiley Online Library
Feeding tritium labeled N‐methyl phenylalanine and a number of N‐methylated and unmethylated cyclic and acyclic anthranilic‐acid‐phenylalanine‐peptides, the biosynthesis of the …
Number of citations: 53 febs.onlinelibrary.wiley.com

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